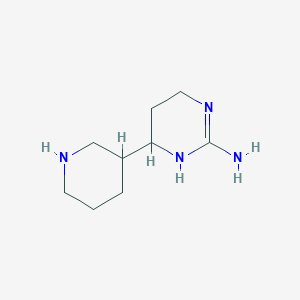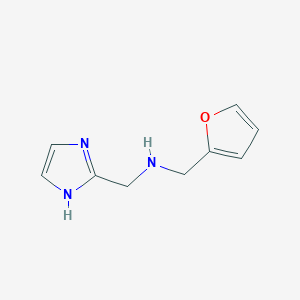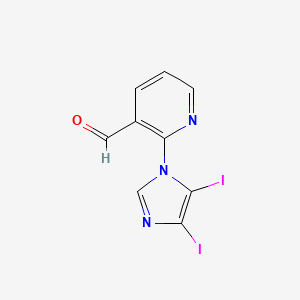![molecular formula C10H17NOS B13309431 3-{[1-(3-Methylthiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13309431.png)
3-{[1-(3-Methylthiophen-2-yl)ethyl]amino}propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[1-(3-Methylthiophen-2-yl)ethyl]amino}propan-1-ol is an organic compound with the molecular formula C10H17NOS It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an amino alcohol functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(3-Methylthiophen-2-yl)ethyl]amino}propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 3-methylthiophene, which undergoes a Friedel-Crafts acylation to introduce an ethyl group at the 2-position.
Amination: The resulting intermediate is then subjected to reductive amination with propan-1-ol in the presence of a suitable reducing agent, such as sodium borohydride or lithium aluminum hydride, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-{[1-(3-Methylthiophen-2-yl)ethyl]amino}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Aplicaciones Científicas De Investigación
3-{[1-(3-Methylthiophen-2-yl)ethyl]amino}propan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the biological activity of thiophene derivatives.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-{[1-(3-Methylthiophen-2-yl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects are mediated through pathways involving the modulation of intracellular signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
3-{[1-(5-Methylthiophen-2-yl)ethyl]amino}propan-1-ol: A similar compound with a methyl group at the 5-position of the thiophene ring.
(3R)-3-Amino-3-(4-methylthiophen-2-yl)propan-1-ol: Another related compound with an amino group at the 3-position.
Uniqueness
3-{[1-(3-Methylthiophen-2-yl)ethyl]amino}propan-1-ol is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and materials.
Propiedades
Fórmula molecular |
C10H17NOS |
|---|---|
Peso molecular |
199.32 g/mol |
Nombre IUPAC |
3-[1-(3-methylthiophen-2-yl)ethylamino]propan-1-ol |
InChI |
InChI=1S/C10H17NOS/c1-8-4-7-13-10(8)9(2)11-5-3-6-12/h4,7,9,11-12H,3,5-6H2,1-2H3 |
Clave InChI |
LDPURIHODKHKBO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=C1)C(C)NCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


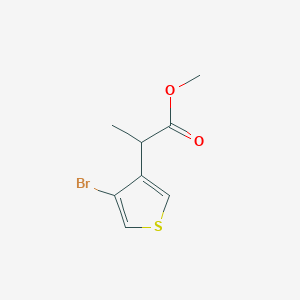
![4-Methyl-2-[(thian-4-yl)amino]pentan-1-ol](/img/structure/B13309375.png)
amine](/img/structure/B13309383.png)
![3-Hydroxy-2-[(methylamino)methyl]propanoic acid](/img/structure/B13309386.png)
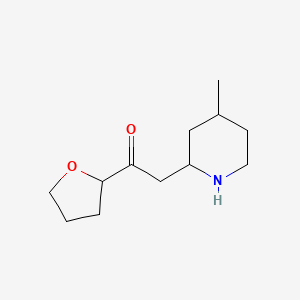
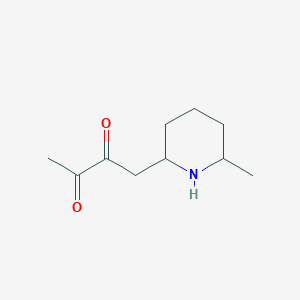
amine](/img/structure/B13309412.png)
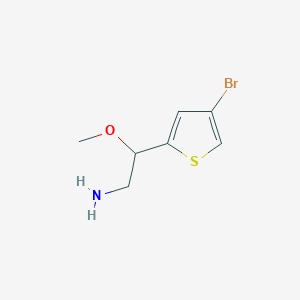
![4-(Oxolan-3-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13309417.png)
![7-(Aminomethyl)pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13309418.png)
